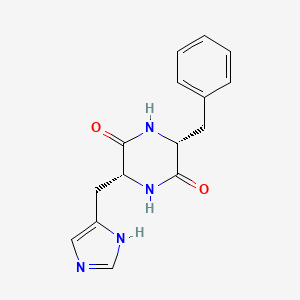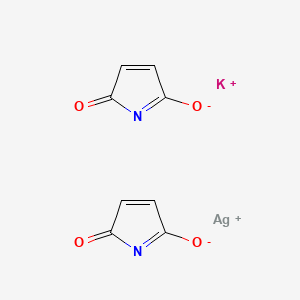
(4-Carboxyphenyl)azanium; dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Carboxyphenyl)azanium; dihydrogen phosphate is a chemical compound with the molecular formula C7H8NO4P. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyphenyl)azanium; dihydrogen phosphate typically involves the reaction of 4-aminobenzoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced crystallization techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Carboxyphenyl)azanium; dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amine derivatives, substituted phenyl compounds, and oxidized products .
Scientific Research Applications
(4-Carboxyphenyl)azanium; dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a marker in molecular biology studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Carboxyphenyl)azanium; dihydrogen phosphate involves its interaction with specific molecular targets. It acts by binding to enzymes and proteins, altering their activity and function. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Carboxyphenyl)azanium; monohydrogen phosphate
- (4-Carboxyphenyl)azanium; trihydrogen phosphate
- (4-Carboxyphenyl)azanium; sulfate
Uniqueness
(4-Carboxyphenyl)azanium; dihydrogen phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various reagents makes it a valuable compound in scientific research .
Properties
CAS No. |
794521-61-2 |
|---|---|
Molecular Formula |
C7H10NO6P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
4-aminobenzoic acid;phosphoric acid |
InChI |
InChI=1S/C7H7NO2.H3O4P/c8-6-3-1-5(2-4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H3,1,2,3,4) |
InChI Key |
UROGTBVATKRSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


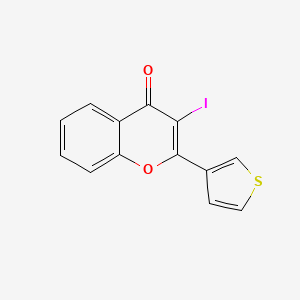
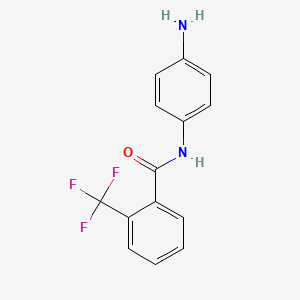
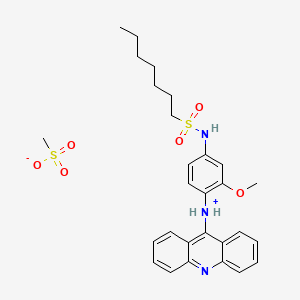
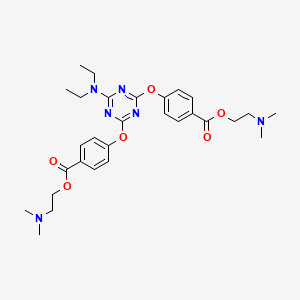
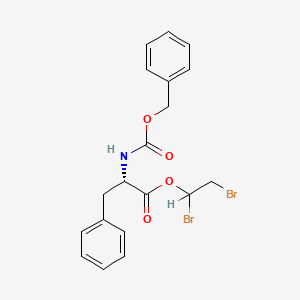
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
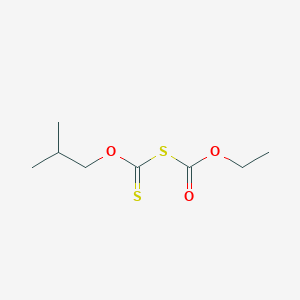

![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
